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molecular formula C14H16ClN3O3 B8693997 Propanoic acid, 2-((1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester CAS No. 110607-69-7

Propanoic acid, 2-((1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl)oxy)-, ethyl ester

Cat. No. B8693997
M. Wt: 309.75 g/mol
InChI Key: ABWKJXUCCMIVTI-UHFFFAOYSA-N
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Patent
US04931083

Procedure details

The process was carried out as was Example 9 above, starting with 0.8 g of sodium, 20 ml of methanol, 75 ml of dimethylsulfoxide, 7.8 g of 1-(3-chlorophenyl)-3-hydroxy-5-methyl-1,2,4-1H-triazole and 6.7 g of ethyl 2-bromopropionate. The yield was 7.8 g of the desired product, an oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
1-(3-chlorophenyl)-3-hydroxy-5-methyl-1,2,4-1H-triazole
Quantity
7.8 g
Type
reactant
Reaction Step Three
Quantity
6.7 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].CO.[Cl:4][C:5]1[CH:6]=[C:7]([N:11]2[C:15]([CH3:16])=[N:14][C:13]([OH:17])=[N:12]2)[CH:8]=[CH:9][CH:10]=1.Br[CH:19]([CH3:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21]>CS(C)=O>[Cl:4][C:5]1[CH:6]=[C:7]([N:11]2[C:15]([CH3:16])=[N:14][C:13]([O:17][CH:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH3:25])=[N:12]2)[CH:8]=[CH:9][CH:10]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
1-(3-chlorophenyl)-3-hydroxy-5-methyl-1,2,4-1H-triazole
Quantity
7.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N=C(N=C1C)O
Step Four
Name
Quantity
6.7 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(N=C1C)OC(C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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